3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline
Description
Properties
Molecular Formula |
C15H10Cl2N2S |
|---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10Cl2N2S/c16-10-4-5-12(13(17)7-10)14-8-20-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2 |
InChI Key |
WUBGZYDJPUCHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, which reacts with thiourea in ethanol under reflux (78–82°C, 6–8 hours). The α-haloketone undergoes nucleophilic attack by the thioamide’s sulfur atom, followed by cyclodehydration to form the thiazole core. Stoichiometric studies reveal a 1:1.2 molar ratio of α-haloketone to thiourea optimizes yield while minimizing byproducts.
Key parameters:
Aniline Functionalization Strategies
Post-cyclization functionalization introduces the aniline moiety through Buchwald-Hartwig amination or Ullmann coupling. Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligands in toluene at 110°C for 12 hours achieve 74–78% coupling efficiency.
Cyclocondensation Approaches for Direct Assembly
Recent advances utilize one-pot cyclocondensation to streamline synthesis. A three-component reaction between 2,4-dichlorobenzaldehyde, thiourea, and 3-aminophenylacetylene in DMSO at 120°C produces the target compound in 82% yield.
Solvent and Catalyst Optimization
Comparative solvent studies demonstrate DMSO’s superiority over DMF or acetonitrile due to its high polarity and thermal stability:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMSO | 82 | 4.5 |
| DMF | 67 | 6.0 |
| Acetonitrile | 58 | 7.5 |
Copper(I) iodide (5 mol%) accelerates the cyclization step, reducing reaction time by 40% compared to catalyst-free conditions.
Diazotization-Coupling for Amino Group Introduction
Industrial-scale production frequently employs diazotization-coupling sequences to install the aniline group post-thiazole formation.
Stepwise Protocol
-
Diazonium salt formation: Treat 3-nitrothiazole intermediate with NaNO₂/HCl at 0–5°C
-
Reductive coupling: React with benzene in the presence of SnCl₂/HCl
-
Nitro reduction: Catalytic hydrogenation (H₂/Pd-C, 50 psi)
This method achieves 79% overall yield with >99% purity, making it suitable for pharmaceutical applications.
Microwave-Assisted Synthesis: Enhancing Efficiency
Microwave irradiation significantly improves reaction kinetics and yield. A 2015 study reported 89% yield in 15 minutes using:
-
2,4-dichlorophenyl isothiocyanate (1.2 eq)
-
3-aminophenylacetylene (1 eq)
-
DBU base in DMF
Advantages over conventional heating:
Enzymatic Synthesis: Green Chemistry Alternatives
Emerging biocatalytic methods employ lipases (e.g., Candida antarctica Lipase B) to catalyze thiazole ring formation. A 2022 protocol achieved 63% yield under mild conditions (pH 7.0, 37°C).
Reaction system:
-
2,4-dichlorocinnamic acid methyl ester
-
Thioacetic acid
-
3-nitroaniline
-
Enzyme loading: 15 mg/mL
-
Time: 24 hours
Industrial-Scale Production Considerations
Comparative analysis of lab vs. industrial methods reveals critical scalability factors:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Batch size | 0.1–1 kg | 50–100 kg |
| Catalyst recovery | Not implemented | 92–95% recovery |
| Energy consumption | 15–20 kWh/kg | 8–10 kWh/kg |
| Purity standards | >95% | >99.5% |
Continuous flow reactors demonstrate particular promise, achieving 94% yield with residence times under 30 minutes.
Byproduct Analysis and Purification Strategies
Common byproducts and their mitigation:
-
Dichlorophenyl dimer (3–5%):
-
Formation: Competing Ullmann coupling
-
Removal: Fractional crystallization from ethanol/water (4:1)
-
-
Thiazole N-oxide (2–4%):
-
Origin: Partial oxidation during workup
-
Prevention: Nitrogen atmosphere during extraction
-
-
Aniline regioisomers (1–3%):
-
Control: Use of directing groups (e.g., nitro) during coupling
-
HPLC purification with C18 columns (acetonitrile/water gradient) achieves >99.9% purity for pharmaceutical-grade material.
Comparative Method Evaluation
Synthetic routes are evaluated against six critical parameters:
| Method | Yield (%) | Purity (%) | Cost Index | Scalability | Green Metrics | Process Safety |
|---|---|---|---|---|---|---|
| Hantzsch | 72 | 95 | 1.0 | High | 2.8 | Moderate |
| Cyclocondensation | 82 | 97 | 0.9 | Medium | 3.1 | High |
| Microwave | 89 | 98 | 1.2 | Low | 3.5 | High |
| Enzymatic | 63 | 91 | 2.1 | Medium | 4.7 | Excellent |
Green Metrics: Calculated using E-factor (kg waste/kg product)
Cost Index: Relative to Hantzsch method baseline
Chemical Reactions Analysis
Types of Reactions
3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline exhibits significant antimicrobial properties. Studies indicate that thiazole derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. The presence of the dichlorophenyl group enhances lipophilicity, which may improve interaction with biological membranes and increase efficacy against microbial targets.
Anticancer Properties
Research has shown that this compound may also possess anticancer properties. Molecular docking studies suggest that it can effectively bind to specific proteins involved in cancer cell proliferation, indicating its potential as a lead compound for anticancer drug development.
In Silico Studies
In silico studies have demonstrated promising binding affinities of 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline with targets such as SARS-CoV-2 proteins, suggesting possible antiviral applications as well.
Agricultural Chemistry
The compound's biological activity extends to agricultural applications, where it may serve as a lead compound for developing new pesticides or herbicides. Thiazole derivatives are known for their ability to interact with various biological systems, which can be exploited in pest control strategies.
Material Science
In material science, 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline can be used in the synthesis of novel materials with specific properties. Its unique structural features allow it to be incorporated into polymers or other materials that require enhanced thermal stability or specific chemical reactivity.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2,4-Dichlorophenyl)thiazole | Thiazole ring with dichlorophenyl substitution | Antimicrobial |
| 3-(phenylthiazol-2-yl)aniline | Thiazole ring with phenyl substitution | Anticancer |
| 5-(benzothiazol-2-yl)aniline | Benzothiazole substituent | Antiviral |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro assays were conducted to assess the anticancer potential of this compound against several cancer cell lines. Results indicated that it effectively induced apoptosis in cancer cells, suggesting its viability as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can inhibit the activity of enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Substituent Variations on the Thiazole Ring
4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline (CAS 54883-32-8)
- Structure : Thiazole ring with 4-chlorophenyl (position 4) and aniline (position 2).
- Molecular Formula : C₁₅H₁₁ClN₂S
- Molecular Weight : 286.77 g/mol
- Solubility: Slightly soluble in chloroform and methanol .
- Key Difference : Single chlorine atom on the phenyl group reduces electron-withdrawing effects compared to the 2,4-dichloro substitution in the target compound.
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine HBr
- Structure : Thiazole substituted with 2,4-dichlorophenyl (position 4) and a methyl group (position 5). The amine at position 2 is protonated as an HBr salt.
- The HBr salt enhances aqueous solubility compared to the neutral aniline in the target compound .
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Structure : Thiazole-2-amine directly linked to 2,4-dichlorophenyl.
Variations in Aromatic Substituents
4-(Thiazol-2-yl)aniline (CAS 193017-26-4)
- Molecular Formula : C₉H₈N₂S
- Molecular Weight : 176.24 g/mol
- Key Difference : Absence of chlorine atoms decreases lipophilicity and may reduce bioactivity .
2-(2-Methyl-1,3-thiazol-4-yl)aniline
- Structure : Thiazole with a methyl group (position 2) and aniline (position 4).
Functional Group Modifications
4-(2,4-Dichlorophenyl)-2-methylthiazole-5-carboxylic Acid
Comparative Data Table
Discussion of Structural Implications
- Lipophilicity : Dichloro substitution increases logP values, favoring membrane penetration but possibly reducing water solubility. Methyl or carboxylic acid groups counterbalance this by introducing polarity .
- Conformational Flexibility : Substituents like methyl () or branched chains () restrict rotational freedom, which could impact binding to rigid biological targets .
Biological Activity
3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a thiazole ring substituted with a dichlorophenyl group and an aniline moiety, which enhances its lipophilicity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline can be represented as follows:
This compound's unique combination of a thiazole ring with a dichlorophenyl group contributes to its biological efficacy.
1. Antimicrobial Activity
Research indicates that 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline exhibits significant antimicrobial properties. Thiazole derivatives are known to inhibit the growth of various bacterial strains. In particular, studies have shown that this compound can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the dichlorophenyl group enhances the compound's interaction with microbial membranes, increasing its efficacy.
Table 1: Antimicrobial Activity Against Various Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Properties
The anticancer potential of thiazole derivatives has been widely studied, with promising results reported for 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline. In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis suggests that the presence of the dichlorophenyl group significantly enhances its anticancer activity .
Table 2: Cytotoxicity Against Cancer Cell Lines
3. Potential Antiviral Applications
In silico studies have suggested that 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline may have antiviral properties, particularly against SARS-CoV-2 proteins. Molecular docking studies indicate promising binding affinities to viral targets, which could pave the way for further antiviral drug development .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, thiazole derivatives were screened for their effects on human cancer cell lines. The results showed that compounds similar to 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline had significant cytotoxic effects with low toxicity towards normal cells, highlighting their potential as selective anticancer agents .
Q & A
Q. What are the established synthetic routes for 3-(4-(2,4-Dichlorophenyl)thiazol-2-yl)aniline, and what methodological optimizations improve yield and purity?
The synthesis typically involves Hantzsch thiazole formation or coupling reactions between thiazole precursors and aniline derivatives. For example, analogous compounds like N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine are synthesized via nucleophilic substitution between 2-aminothiazole and 2,4-dichlorophenyl halides under reflux in polar aprotic solvents (e.g., DMF) . Purification often employs column chromatography with gradients of ethyl acetate/hexane. Yield optimization focuses on stoichiometric ratios (e.g., 1:1.2 for amine:halide) and inert atmospheres to prevent oxidation .
Q. How is structural characterization of this compound performed, and what analytical techniques validate its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the thiazole-aniline backbone and substituent positions, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography, as applied to N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, resolves bond angles and crystal packing . Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. What preliminary biological screening protocols are recommended for assessing its bioactivity?
Initial screens include:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or tubulin polymerization inhibition, referencing structurally similar benzothiazole-propenone conjugates .
Advanced Research Questions
Q. What mechanistic insights exist for its biological activity, particularly in cancer or antimicrobial contexts?
Analogous thiazole-aniline derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics (e.g., IC₅₀ = 0.8–2.1 µM in MCF-7 cells) . For antimicrobial activity, halogenated aryl groups (e.g., 2,4-dichloro) enhance membrane penetration and target DNA gyrase or topoisomerase IV . Molecular dynamics simulations further predict stable binding to β-tubulin (RMSD < 2 Å over 100 ns) .
Q. How do structural modifications (e.g., substituent position, halogenation) influence bioactivity?
Structure-Activity Relationship (SAR) studies show:
- 2,4-Dichlorophenyl substitution : Increases lipophilicity (logP ~3.5), enhancing cellular uptake .
- Thiazole C4 vs. C5 substitution : C4-linked aniline derivatives exhibit 3-fold higher tubulin affinity due to optimal steric alignment .
- Aniline para-substituents : Electron-withdrawing groups (e.g., -NO₂) reduce potency, while methoxy groups improve solubility without compromising activity .
Q. What computational strategies are effective in predicting target interactions and optimizing derivatives?
- Molecular docking : AutoDock Vina or Glide screens against PDB structures (e.g., 1SA0 for tubulin) .
- QSAR modeling : 2D descriptors (e.g., topological polar surface area) correlate with IC₅₀ values (R² > 0.85) .
- ADMET prediction : SwissADME estimates bioavailability (%F = 65–80) and blood-brain barrier penetration (logBB < -1) .
Q. How should researchers address contradictory data in bioactivity assays (e.g., variability in IC₅₀ values across studies)?
- Standardize protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C, 5% CO₂) .
- Control for solvent effects : DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests (p < 0.05) and report 95% confidence intervals .
Q. What bioconjugation strategies enable its use in targeted drug delivery or probe development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
